![molecular formula C8H5N3 B1373094 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile CAS No. 1082041-09-5](/img/structure/B1373094.png)
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile
Overview
Description
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It has the empirical formula C8H5N3 and a molecular weight of 143.15 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile and its derivatives has been a subject of research. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . The catalytic activity of AC-SO3H was also investigated for the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile consists of a pyrrole ring fused with a pyridine ring . The SMILES string representation of the molecule isc1cc2cc[nH]c2cn1
. Chemical Reactions Analysis
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can undergo various chemical reactions. For example, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile is a solid compound . It has a molecular weight of 143.15 and its empirical formula is C8H5N3 .Scientific Research Applications
Cancer Research MPS1 Inhibition in TNBC
The compound has been utilized in the design of inhibitors targeting Monopolar spindle 1 kinase (MPS1), which is over-expressed in aggressive breast cancer subtypes like Triple-negative breast cancer (TNBC). This application is crucial for developing treatments that could potentially improve prognosis and reduce relapse rates in TNBC patients .
Anticancer Agents Carbonic Anhydrase IX Inhibition
Another application involves the introduction of derivatives of this compound as carbonic anhydrase IX inhibitors, serving as anticancer agents. This highlights its role in the medicinal chemistry field for developing new therapeutic agents .
Drug Discovery Antiplatelet Therapy
Fused pyridine derivatives, including structures similar to “1H-pyrrolo[2,3-c]pyridine-5-carbonitrile”, have been synthesized and found to possess anti-inflammatory and antiplatelet aggregation activities. These compounds are significant for antiplatelet therapy, with some derivatives already on the market .
4. Migration and Invasion Inhibition in Cancer Cells The compound has shown potential in reducing migration and invasion abilities of cancer cells, as demonstrated in studies involving 4T1 cells, a model for breast cancer research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-6-1-2-10-8(6)5-11-7/h1-3,5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFIVMKPHXFLBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676825 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-5-carbonitrile | |
CAS RN |
1082041-09-5 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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